"synthesis and characterization of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate"
"synthesis and characterization of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate"
Executive Summary
This technical guide details the synthesis, purification, and characterization of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate , a critical pharmacophore in medicinal chemistry. This scaffold is frequently utilized in the development of GABA-A receptor agonists , glutamate modulators , and FAAH inhibitors .
The protocol selected prioritizes the Claisen condensation-cyclization route over direct 1,3-dipolar cycloaddition. This strategic choice is driven by scalability and regiochemical control, ensuring the formation of the 3,5-disubstituted isomer with high fidelity while minimizing the formation of the 3,4-isomer often seen in nitrile oxide cycloadditions.
Part 1: Strategic Retrosynthesis & Mechanistic Rationale
The Synthetic Strategy
The synthesis is designed as a two-step convergent sequence. The core challenge is establishing the isoxazole ring with the correct regiochemistry (ester at C3, aryl group at C5).
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C-C Bond Formation (Claisen Condensation): The enolate of 3-chloroacetophenone reacts with diethyl oxalate. Diethyl oxalate acts as the electrophilic "oxalyl" donor. Because diethyl oxalate has no
-protons, it cannot self-condense, driving the cross-condensation with the ketone. -
Heterocyclization: The resulting
-diketo ester (2,4-dioxobutanoate) undergoes condensation with hydroxylamine hydrochloride. Under acidic/buffered conditions (refluxing ethanol), the nitrogen nucleophile preferentially attacks the C4 carbonyl (next to the aryl group) or C2, but thermodynamic control typically favors the 5-aryl-3-carboxylate isomer.
Retrosynthetic Analysis Diagram
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core from accessible precursors.
Part 2: Experimental Protocol
Step 1: Claisen Condensation
Objective: Synthesis of Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate.
Reagents & Materials
| Reagent | Equivalents | Role |
| 3-Chloroacetophenone | 1.0 eq | Nucleophile (Enolate precursor) |
| Diethyl Oxalate | 1.2 eq | Electrophile |
| Sodium Ethoxide (NaOEt) | 1.5 eq | Strong Base |
| Ethanol (Anhydrous) | Solvent | Medium (Must be dry) |
| Diethyl Ether/HCl | Workup | Acidification |
Protocol
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Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Maintain an inert atmosphere (
or Ar). -
Base Preparation: Charge the flask with anhydrous ethanol (50 mL). Add sodium metal (1.5 eq) piece-wise to generate fresh NaOEt, or use commercial 21% wt NaOEt solution. Cool to 0°C.
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Reagent Addition: Add diethyl oxalate (1.2 eq) to the stirred base solution.
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Enolate Addition: Dissolve 3-chloroacetophenone (1.0 eq) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30 minutes. Critical: The solution will turn yellow/orange, indicating enolate formation.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) should show the consumption of the acetophenone.
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Workup:
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Pour the reaction mixture into ice-cold water (200 mL).
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Acidify carefully with 1M HCl to pH ~2. The diketo-ester often precipitates as a solid or oil.
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Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: If the intermediate is an oil, it can often be used directly. If solidification occurs, recrystallize from ethanol.
Step 2: Heterocyclization
Objective: Cyclization to Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate.
Reagents & Materials
| Reagent | Equivalents | Role |
| Diketo-ester (from Step 1) | 1.0 eq | Scaffold |
| Hydroxylamine HCl | 1.1 eq | Dinucleophile |
| Ethanol | Solvent | Medium |
Protocol
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Mixing: In a 100 mL round-bottom flask, dissolve the crude diketo-ester (1.0 eq) in Ethanol (10 mL/g).
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Cyclization: Add Hydroxylamine hydrochloride (
) (1.1 eq). -
Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3–5 hours.
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Mechanistic Note: The acidic environment provided by the HCl salt promotes the dehydration and aromatization of the ring.
-
-
Monitoring: Check TLC. The intermediate diketo-ester spot should disappear, replaced by a less polar UV-active spot (the isoxazole).
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Isolation:
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Cool the mixture to room temperature.
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in water and neutralize with saturated
solution. -
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
-
Purification: The crude product is purified via recrystallization from hot Ethanol/Water or column chromatography (Silica gel, Hexane/EtOAc gradient).
Reaction Workflow Diagram
Figure 2: Operational workflow from starting materials to purified crystal.
Part 3: Characterization & Validation
Expected Analytical Data
The following data confirms the structure of the target molecule.
| Technique | Parameter | Expected Signal/Observation | Interpretation |
| Triplet | Methyl of ethyl ester ( | ||
| Quartet | Methylene of ethyl ester ( | ||
| Singlet | Isoxazole C4-H (Diagnostic peak) | ||
| Multiplet | 3-Chlorophenyl aromatic protons | ||
| Low field | Ester C=O and Isoxazole C3/C5 carbons | ||
| Mid-field | Isoxazole C4 carbon | ||
| MS (ESI) | m/z 251/253 | [M+H]+ | Molecular ion with 3:1 ratio (Cl isotope pattern) |
| IR | 1720-1740 | Strong band | Ester Carbonyl (C=O) stretch |
Troubleshooting & Optimization
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Regioselectivity Issues: If the 3-aryl-5-carboxylate isomer is observed (rare in this specific route but possible), ensure the pH during cyclization is acidic (use
without adding extra base). Basic conditions can sometimes favor the kinetic isomer.[1][2] -
Hydrolysis: Avoid prolonged exposure of the final product to strong aqueous base, as the C3-ester is susceptible to hydrolysis to the carboxylic acid (
). -
Moisture: Step 1 requires strictly anhydrous conditions. Water will quench the NaOEt and hydrolyze the diethyl oxalate.
Part 4: Applications & Significance
The 5-aryl-isoxazole-3-carboxylate scaffold is a privileged structure in drug discovery.
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GABA-A Receptor Ligands: Analogs of this structure act as partial agonists or antagonists at the benzodiazepine binding site, modulating inhibitory neurotransmission.
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Glutamate Receptors: Used as core structures for designing AMPA/Kainate receptor modulators.
-
FAAH Inhibitors: Recent studies indicate carboxamide derivatives of this scaffold (derived from the ester) show promise in treating colitis and inflammatory pain by inhibiting Fatty Acid Amide Hydrolase.
References
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Claisen Condensation Mechanism & Protocol
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BenchChem.[3] Claisen Condensation Reactions Involving Diethyl Oxalate. Retrieved from
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Isoxazole Synthesis & Regiochemistry
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Organic Chemistry Portal. Synthesis of Isoxazoles. Retrieved from
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Characterization of 5-Aryl-isoxazole-3-carboxylates
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National Institutes of Health (NIH) / PMC. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate Crystallographic Data. (Used as structural analog reference). Retrieved from
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Pharmacological Applications (FAAH Inhibitors)
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Andrzejak, V., et al. (2011).[4] New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold. Bioorganic & Medicinal Chemistry. Retrieved from
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